molecular formula C14H10O5 B022590 Mesuaxanthone A CAS No. 3561-81-7

Mesuaxanthone A

Cat. No.: B022590
CAS No.: 3561-81-7
M. Wt: 258.23 g/mol
InChI Key: IQIGECASJMDDMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mesuaxanthone A is a xanthone with anti-inflammatory activities . It shows typical CNS depressant effects , indicating that its primary targets may be related to the central nervous system and inflammation pathways.

Mode of Action

Its anti-inflammatory and cns depressant effects suggest that it may interact with targets in these pathways to modulate their activity

Biochemical Pathways

Given its anti-inflammatory and CNS depressant effects, it is likely that it impacts pathways related to inflammation and central nervous system function . More research is needed to identify the exact pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory and CNS depressant activities . These effects could potentially lead to a reduction in inflammation and a calming effect on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mesuaxanthone A typically involves the extraction from the heartwood of Mesua ferrea. The process includes the use of solvents such as petroleum ether, chloroform, and ethanol to isolate the compound . The extraction is followed by purification steps, including chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Mesuaxanthone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of xanthones, which may exhibit different pharmacological properties.

Scientific Research Applications

Properties

IUPAC Name

1,5-dihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGECASJMDDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189084
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3561-81-7
Record name 1,5-Dihydroxy-3-methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3561-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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